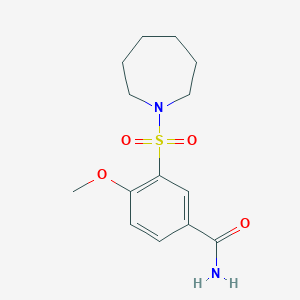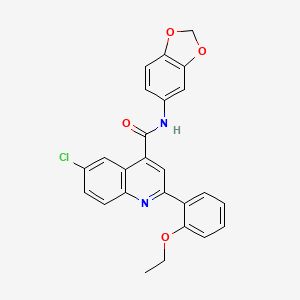![molecular formula C25H29NO4 B4679128 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B4679128.png)
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide
概要
説明
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Substitution Reactions:
Final Coupling: The final step involves the coupling of the coumarin derivative with N-(2,6-diethylphenyl)acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anticoagulant.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of bacterial DNA replication. As an anticancer agent, it may interfere with cell cycle progression or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-methylumbelliferone: Known for its use in fluorescence studies and as a precursor for various coumarin derivatives.
7-hydroxycoumarin: Exhibits significant biological activities, including anticoagulant and anti-inflammatory properties.
4-chlorocoumarin: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
特性
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-4-7-9-19-14-24(28)30-22-15-20(12-13-21(19)22)29-16-23(27)26-25-17(5-2)10-8-11-18(25)6-3/h8,10-15H,4-7,9,16H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSNAEJSBYCWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC=C3CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)
![N-(2,4-DIFLUOROPHENYL)-2-{[5-ISOPROPYL-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4679069.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4679077.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4679080.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4679093.png)
![3-(4-CHLOROPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE](/img/structure/B4679101.png)
![METHYL 4-{[(5E)-2-(4-CARBAMOYLPIPERIDIN-1-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOATE](/img/structure/B4679114.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane](/img/structure/B4679120.png)


![N-(bicyclo[2.2.1]hept-2-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide](/img/structure/B4679158.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4679165.png)
